molecular formula C7H5ClFNO2 B13511774 4-Amino-2-chloro-6-fluorobenzoic acid

4-Amino-2-chloro-6-fluorobenzoic acid

Cat. No.: B13511774
M. Wt: 189.57 g/mol
InChI Key: SBRPMQHLIVNLMA-UHFFFAOYSA-N
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Description

4-Amino-2-chloro-6-fluorobenzoic acid is an organic compound with the molecular formula C7H5ClFNO2 It is a derivative of benzoic acid, where the benzene ring is substituted with amino, chloro, and fluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-chloro-6-fluorobenzoic acid can be achieved through several methods. One common approach involves the starting material m-chloroaniline. The synthetic route typically includes the following steps:

    Amino Protection: The amino group of m-chloroaniline is protected using a suitable protecting group such as 2-(trimethylsilyl)ethoxymethyl chloride.

    Formylation: The protected amine undergoes a Vilsmeier-Haack reaction to introduce a formyl group.

    Oxidation: The formyl group is oxidized to a carboxylic acid.

    Hydrogenation Reduction: The nitro group is reduced to an amino group.

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale production. The use of cost-effective raw materials and efficient catalysts is crucial to ensure high yield and purity. The process may also include additional purification steps to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-chloro-6-fluorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group, and vice versa.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) or sodium borohydride are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro or fluoro groups.

Scientific Research Applications

4-Amino-2-chloro-6-fluorobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-2-chloro-6-fluorobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The presence of amino, chloro, and fluoro groups allows it to form various interactions, such as hydrogen bonding and halogen bonding, which can affect its activity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-fluorobenzoic acid: Similar structure but lacks the chloro group.

    4-Amino-2-fluorobenzoic acid: Similar structure but lacks the chloro group.

    2-Chloro-6-fluorobenzoic acid: Similar structure but lacks the amino group.

Uniqueness

4-Amino-2-chloro-6-fluorobenzoic acid is unique due to the presence of all three substituents (amino, chloro, and fluoro) on the benzene ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H5ClFNO2

Molecular Weight

189.57 g/mol

IUPAC Name

4-amino-2-chloro-6-fluorobenzoic acid

InChI

InChI=1S/C7H5ClFNO2/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2H,10H2,(H,11,12)

InChI Key

SBRPMQHLIVNLMA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)O)Cl)N

Origin of Product

United States

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